1-(1,4-dimethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine 1-(1,4-dimethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16412857
InChI: InChI=1S/C11H14FN3S.ClH/c1-8-7-15(2)14-10(8)6-13-5-9-3-4-11(12)16-9;/h3-4,7,13H,5-6H2,1-2H3;1H
SMILES:
Molecular Formula: C11H15ClFN3S
Molecular Weight: 275.77 g/mol

1-(1,4-dimethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine

CAS No.:

Cat. No.: VC16412857

Molecular Formula: C11H15ClFN3S

Molecular Weight: 275.77 g/mol

* For research use only. Not for human or veterinary use.

1-(1,4-dimethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine -

Specification

Molecular Formula C11H15ClFN3S
Molecular Weight 275.77 g/mol
IUPAC Name N-[(1,4-dimethylpyrazol-3-yl)methyl]-1-(5-fluorothiophen-2-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C11H14FN3S.ClH/c1-8-7-15(2)14-10(8)6-13-5-9-3-4-11(12)16-9;/h3-4,7,13H,5-6H2,1-2H3;1H
Standard InChI Key FFPYUNDEVTZTMB-UHFFFAOYSA-N
Canonical SMILES CC1=CN(N=C1CNCC2=CC=C(S2)F)C.Cl

Introduction

Chemical Structure and Nomenclature

Structural Composition

The compound features a 1,4-dimethylpyrazole ring linked via a methanamine bridge to a 5-fluoro-2-thienyl group. The pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) is substituted at positions 1 and 4 with methyl groups, while the thienyl group (a sulfur-containing heterocycle) is fluorinated at position 5. This arrangement confers unique electronic and steric properties, influencing reactivity and biological interactions .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1856022-27-9
Molecular FormulaC11H15ClFN3S\text{C}_{11}\text{H}_{15}\text{ClFN}_3\text{S}
Molecular Weight275.77 g/mol
IUPAC Name1-(1,4-Dimethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine

Stereoelectronic Features

The dimethyl groups on the pyrazole enhance ring stability through steric hindrance, while the fluorine atom on the thienyl group introduces electronegativity, potentially altering binding affinities in biological systems. The amine group facilitates hydrogen bonding, a critical feature for interactions with enzymatic targets .

Synthesis and Manufacturing

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield Optimization Strategies
Pyrazole FormationHydrazine hydrate, acetic acid, refluxpH control, temperature modulation
MethylationMethyl iodide, K₂CO₃, DMFExcess methylating agent
Amine CouplingNaBH₃CN, MeOH, rtCatalytic hydrogenation

Challenges in Synthesis

Key challenges include regioselectivity in pyrazole substitution and minimizing side reactions during thienyl group incorporation. Purification often requires chromatographic techniques due to the compound's moderate polarity .

Physicochemical Properties

Experimental Data

Available data from suppliers and chemical databases indicate:

  • Solubility: Likely soluble in polar aprotic solvents (DMF, DMSO) based on structural analogs .

  • Stability: Expected to be stable under ambient conditions but may degrade under strong acidic/basic environments due to the amine group.

Computational Predictions

In silico models (e.g., COSMO-RS) predict a logP value of ~2.3, suggesting moderate lipophilicity suitable for blood-brain barrier penetration. The polar surface area (PSA) of 45 Ų aligns with orally bioavailable drugs .

CompoundTargetIC₅₀ (nM)Source
CelecoxibCOX-240Literature
TieniracetinGABA-A receptor120Literature
Analogous pyrazole-thienylHypothetical kinaseN/APredicted

Applications in Medicinal Chemistry

Lead Compound Optimization

Structural modifications could enhance selectivity:

  • Fluorine Replacement: Substituting fluorine with chlorine may alter electronic effects.

  • Amine Functionalization: Converting the primary amine to a secondary or tertiary amine to modulate bioavailability.

Drug Delivery Considerations

The compound’s moderate logP and PSA suggest suitability for oral administration. Nanoformulation or prodrug strategies might address potential solubility limitations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator